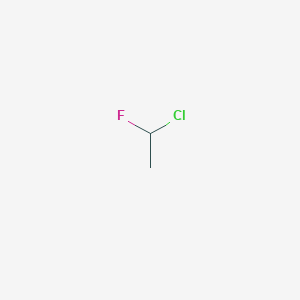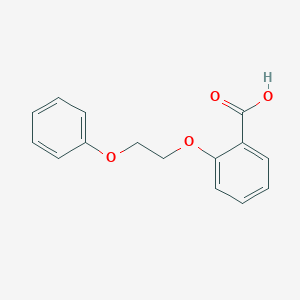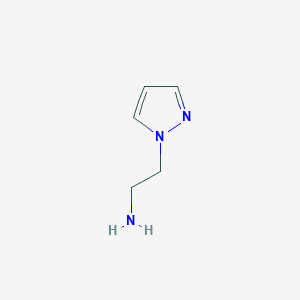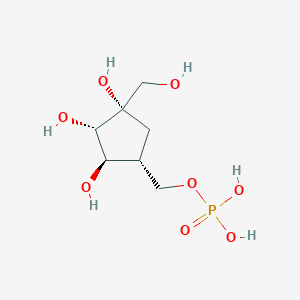
Aniline, N-(2-methoxy-5-nitrobenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N-(2-methoxy-5-nitrobenzylidene)- is a compound used in scientific research for its unique properties. It is a derivative of aniline, which is a colorless liquid with a distinct odor. This compound is also known as Schiff's base and is synthesized by the condensation of 2-methoxy-5-nitrobenzaldehyde with aniline. Aniline, N-(2-methoxy-5-nitrobenzylidene)- has been found to have various applications in scientific research, including its use as a fluorescent probe, a pH sensor, and a metal ion sensor.
Mecanismo De Acción
The mechanism of action of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction leads to changes in the fluorescence intensity of the compound, which can be used to monitor biological processes.
Biochemical and Physiological Effects:
Aniline, N-(2-methoxy-5-nitrobenzylidene)- has no known biochemical or physiological effects. It is a non-toxic compound and is not known to cause any adverse effects in laboratory animals or humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its high sensitivity to changes in pH and metal ion concentration. This property makes it useful in studying biological processes that involve changes in pH or metal ion concentration.
However, one of the limitations of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its limited solubility in water. This property can make it difficult to use in aqueous solutions, which are commonly used in biological experiments.
Direcciones Futuras
There are several future directions for research on Aniline, N-(2-methoxy-5-nitrobenzylidene)-. One direction is to further investigate its mechanism of action and its interactions with biological molecules. This research could lead to a better understanding of the compound's properties and its potential applications in biological research.
Another direction is to develop new derivatives of Aniline, N-(2-methoxy-5-nitrobenzylidene)- with improved solubility and sensitivity. These derivatives could be used in a wider range of experiments and could lead to new discoveries in biological research.
Métodos De Síntesis
The synthesis of Aniline, N-(2-methoxy-5-nitrobenzylidene)- involves the condensation of 2-methoxy-5-nitrobenzaldehyde with aniline. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in a solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux for several hours until the product is formed. The product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
Aniline, N-(2-methoxy-5-nitrobenzylidene)- has various applications in scientific research. One of the most significant applications is its use as a fluorescent probe. It has been found to be highly sensitive to changes in pH, and its fluorescence intensity changes with changes in pH. This property makes it useful in studying biological processes that involve changes in pH, such as enzyme-catalyzed reactions.
Another application of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its use as a metal ion sensor. It has been found to be highly selective for certain metal ions, such as copper and nickel. This property makes it useful in detecting and quantifying metal ions in biological samples.
Propiedades
Número CAS |
19652-31-4 |
|---|---|
Nombre del producto |
Aniline, N-(2-methoxy-5-nitrobenzylidene)- |
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-8-7-13(16(17)18)9-11(14)10-15-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
VZXNFEJVXLWVCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC=C2 |
Sinónimos |
N-(2-Methoxy-5-nitrobenzylidene)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



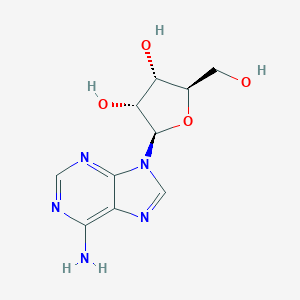
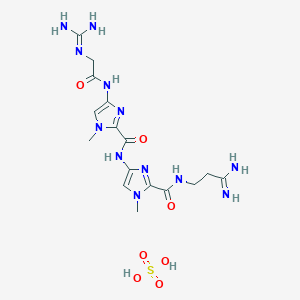

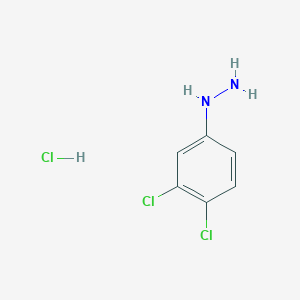
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
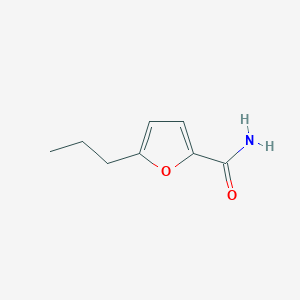
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
